molecular formula C12H12F2O2 B14027782 Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate

Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B14027782
M. Wt: 226.22 g/mol
InChI Key: HMIOMQRITCNTTQ-UHFFFAOYSA-N
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Description

Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate is a fluorinated organic compound belonging to the indene family. This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the indene ring, and an ethyl ester group at the 2-carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-difluoroindene and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4,7-difluoroindene is reacted with ethyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5,7-difluoro-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with fluorine atoms at different positions.

    Ethyl 4,7-dichloro-2,3-dihydro-1H-indene-2-carboxylate: Chlorine atoms instead of fluorine.

    Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-1-carboxylate: Different position of the carboxylate group.

Uniqueness

Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate is unique due to the specific positioning of the fluorine atoms and the ethyl ester group. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

IUPAC Name

ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate

InChI

InChI=1S/C12H12F2O2/c1-2-16-12(15)7-5-8-9(6-7)11(14)4-3-10(8)13/h3-4,7H,2,5-6H2,1H3

InChI Key

HMIOMQRITCNTTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2C1)F)F

Origin of Product

United States

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